molecular formula C10H13NO6 B12390064 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

Cat. No.: B12390064
M. Wt: 243.21 g/mol
InChI Key: CBOKZNLSFMZJJA-HZRXXTQPSA-N
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Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one is a complex organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a pyridinone ring attached to a sugar moiety

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one involves several steps. One common method includes the reaction of a pyridinone derivative with a protected sugar moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in metabolic pathways and as a biomarker for certain diseases. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways .

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action include various metabolic and signaling pathways that are crucial for cellular function .

Comparison with Similar Compounds

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one can be compared with other similar compounds, such as pyrimidine nucleosides and other pyridinone derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific configuration and the presence of both hydroxyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8?,9+,10-/m1/s1

InChI Key

CBOKZNLSFMZJJA-HZRXXTQPSA-N

Isomeric SMILES

C1=CN(C(=O)C=C1O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O

solubility

H2O 18 (mg/mL)
DMSO > 150 (mg/mL)
EtOH < 1 (mg/mL)
DMF > 150 (mg/mL)
EtOAc 0.2 (mg/mL)
CHC13 0.2 (mg/mL)

Origin of Product

United States

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